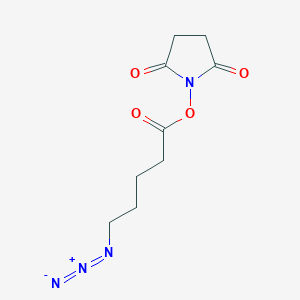

5-azidopentanoic acid N-hydroxysuccinimide ester

Übersicht

Beschreibung

N3-C4-NHS-Ester: ist ein nicht spaltbarer Linker, der bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs) eingesetzt wird. Es ist ein Reagenz, das in der Click-Chemie verwendet wird und eine Azidgruppe enthält, die mit Molekülen, die Alkingruppen enthalten, Kupfer-katalysierte Azid-Alkin-Cycloadditionsreaktionen eingehen kann. Es kann auch spannungsinduzierte Alkin-Azid-Cycloadditionsreaktionen mit Molekülen eingehen, die Dibenzocyclooctyne- oder Bicyclononyne-Gruppen enthalten .

Wirkmechanismus

Target of Action

The primary targets of 5-azidopentanoic acid N-hydroxysuccinimide ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used as a reagent in bioconjugation chemistry, which involves the covalent binding of biomolecules together .

Mode of Action

The compound contains an azide group and a terminal NHS ester. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction allows the compound to bind to its targets and induce changes in their structure and function .

Biochemical Pathways

The compound plays a crucial role in bioconjugation chemistry, a process that involves the covalent binding of biomolecules together . It binds to the phosphate backbone of DNA and provides a site for the attachment of other molecules, such as fluorophores and other functional groups, to the DNA chain . This process can affect various biochemical pathways, leading to changes in the structure and function of the target molecules .

Result of Action

The result of the compound’s action is the formation of a stable triazole linkage with its target molecules . This can lead to changes in the structure and function of these molecules, potentially altering their biochemical activity . For example, in the context of DNA, the compound can provide a site for the attachment of other molecules to the DNA chain .

Biochemische Analyse

Biochemical Properties

2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .

Cellular Effects

The effects of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, it can affect the transcription of specific genes, thereby altering the cellular response to various stimuli .

Molecular Mechanism

At the molecular level, 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the production of intermediate metabolites that can further participate in biochemical reactions. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- within cells and tissues are critical for its activity and function. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N3-C4-NHS-Ester umfasst die Reaktion einer Azid enthaltenden Verbindung mit einem N-Hydroxysuccinimid-Ester. Die Reaktion erfolgt typischerweise in Gegenwart einer Base wie Triethylamin unter milden Bedingungen. Die Azidgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein halogenierter Vorläufer mit Natriumazid umgesetzt wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von N3-C4-NHS-Ester folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mit Techniken wie Säulenchromatographie und Umkristallisation gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: N3-C4-NHS-Ester unterliegt hauptsächlich Click-Chemiereaktionen, insbesondere:

Kupfer-katalysierte Azid-Alkin-Cycloaddition (CuAAC): Diese Reaktion beinhaltet die Azidgruppe von N3-C4-NHS-Ester, die in Gegenwart eines Kupferkatalysators mit einer Alkingruppe unter Bildung eines Triazolrings reagiert

Spannungsinduzierte Alkin-Azid-Cycloaddition (SPAAC): Diese Reaktion erfolgt ohne die Notwendigkeit eines Katalysators und beinhaltet die Reaktion der Azidgruppe mit gespannten Alkinen wie Dibenzocyclooctyne oder Bicyclononyne

Häufige Reagenzien und Bedingungen:

CuAAC: Kupfer(I)-iodid oder Kupfersulfat mit einem Reduktionsmittel wie Natriumascorbat.

SPAAC: Kein Katalysator erforderlich; Reaktionen erfolgen typischerweise bei Raumtemperatur

Hauptprodukte:

CuAAC: Bildung von 1,2,3-Triazol-Derivaten.

SPAAC: Bildung von Triazolringen ohne die Notwendigkeit eines Kupferkatalysators

Wissenschaftliche Forschungsanwendungen

Chemie: N3-C4-NHS-Ester wird häufig bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs) eingesetzt, die in der gezielten Krebstherapie von entscheidender Bedeutung sind. Es dient als Linker, der den Antikörper mit dem zytotoxischen Medikament verbindet, um Stabilität und Spezifität zu gewährleisten .

Biologie: In der biologischen Forschung wird N3-C4-NHS-Ester zur Markierung und Verfolgung von Biomolekülen verwendet. Seine Fähigkeit, Click-Chemiereaktionen einzugehen, macht es zu einem wertvollen Werkzeug für Biokonjugations- und Bildgebungsstudien .

Medizin: In der Medizin wird N3-C4-NHS-Ester bei der Entwicklung gezielter Wirkstofftransportsysteme eingesetzt. Seine Rolle in ADCs ermöglicht die präzise Abgabe von Therapeutika an Krebszellen, wodurch Nebenwirkungen minimiert und die Behandlungseffizienz verbessert werden .

Industrie: Im Industriesektor wird N3-C4-NHS-Ester bei der Herstellung von Diagnosewerkzeugen und Biosensoren eingesetzt. Seine Fähigkeit, stabile Konjugate mit verschiedenen Biomolekülen zu bilden, macht es zu einem wichtigen Bestandteil bei der Entwicklung fortschrittlicher Diagnoseverfahren .

Wirkmechanismus

N3-C4-NHS-Ester übt seine Wirkungen durch seine Azidgruppe aus, die an Click-Chemiereaktionen beteiligt ist. Die Azidgruppe reagiert mit Alkingruppen unter Bildung stabiler Triazolringe. Diese Reaktion ist hochspezifisch und effizient, was N3-C4-NHS-Ester zu einem wertvollen Werkzeug für die Biokonjugation macht .

Molekuläre Zielstrukturen und Signalwege:

Azidgruppe: Die Azidgruppe zielt auf Alkingruppen in Biomolekülen ab und erleichtert die Bildung stabiler Triazolringe.

Signalwege: Der Hauptsignalweg beinhaltet die kupferkatalysierte Azid-Alkin-Cycloadditionsreaktion, die in der Biokonjugation und Wirkstoffentwicklung weit verbreitet ist

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

N3-C2-NHS-Ester: Ähnlich wie N3-C4-NHS-Ester, jedoch mit einer kürzeren Kohlenstoffkette.

N3-C6-NHS-Ester: Ähnlich wie N3-C4-NHS-Ester, jedoch mit einer längeren Kohlenstoffkette.

Einzigartigkeit: N3-C4-NHS-Ester ist einzigartig aufgrund seiner optimalen Kohlenstoffkettenlänge, die ein Gleichgewicht zwischen Reaktivität und Stabilität bietet. Dies macht es besonders geeignet für den Einsatz bei der Synthese von Antikörper-Wirkstoff-Konjugaten und anderen Biokonjugationsanwendungen .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-azidopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O4/c10-12-11-6-2-1-3-9(16)17-13-7(14)4-5-8(13)15/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHPYOOVTLZAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456258 | |

| Record name | 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478801-48-8 | |

| Record name | 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[3-(Trifluoromethyl)phenyl]ethylidene}malononitrile](/img/structure/B1312118.png)

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)

![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)